Polymorphic Urinary Excretion: 12-Fold Inter-Individual Variation in Metabolite Ratio
In a population of 120 healthy volunteers, the metabolic ratio of urinary carbocisteine to CMTC exhibited a 12-fold variation, distinguishing poor and extensive metabolizer phenotypes. The amount excreted as CMTC accounted for a mean of 4.4% (range 1-12%) of the administered carbocisteine dose [1]. This polymorphic distribution is absent for the parent drug carbocisteine, which lacks such discriminatory metabolic capacity and thus cannot serve as a phenotyping probe.
| Evidence Dimension | Inter-individual variation in urinary metabolite excretion (% of dose) |
|---|---|
| Target Compound Data | CMTC: 12-fold variation, mean 4.4% (range 1-12%) of dose |
| Comparator Or Baseline | Carbocisteine (parent drug): excreted unchanged, no comparable polymorphic metabolite ratio |
| Quantified Difference | CMTC provides a quantifiable polymorphism metric (12-fold range) that is entirely absent for carbocisteine |
| Conditions | 120 healthy volunteers; oral carbocisteine administration; urine collected over 8 hours; high-performance thin-layer chromatography (HPTLC) quantification |
Why This Matters
Only CMTC can serve as a validated metabolic probe for sulfoxidation phenotyping, which is linked to toxicity risks of sulfur-containing drugs such as D-penicillamine and sodium aurothiomalate.
- [1] Gregory, W.L., James, O.F.W., Turner, I., Meese, C.O. & Idle, J.R. (1993) Re-evaluation of the metabolism of carbocisteine in a British white population. Pharmacogenetics, 3(5), 270-274. View Source
